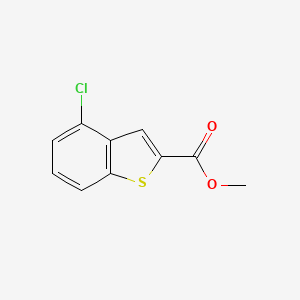










|
REACTION_CXSMILES
|
CS(C)=O.F[C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:7]=1[CH:8]=O.C(N(CC)CC)C.[C:22]([O:26][CH3:27])(=[O:25])[CH2:23][SH:24]>ClCCl.CCCCCC>[Cl:14][C:10]1[C:7]2[CH:8]=[C:23]([C:22]([O:26][CH3:27])=[O:25])[S:24][C:6]=2[CH:13]=[CH:12][CH:11]=1 |f:4.5|
|


|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=O)C(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
3.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CS)(=O)OC
|
|
Name
|
ice water
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
dichloromethane hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl.CCCCCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting slurry was stirred for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
A 100 ml 3-necked round-bottomed flask, reflux condenser, thermometer adapter, gas inlet, and Teflon stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
were oven-dried for 12 hours at 160° C
|
|
Duration
|
12 h
|
|
Type
|
CUSTOM
|
|
Details
|
fitted with a thermometer
|
|
Type
|
CUSTOM
|
|
Details
|
flushed with dry nitrogen gas
|
|
Type
|
CUSTOM
|
|
Details
|
sealed with rubber septa
|
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction flask
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to 75° C. with rapid stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
washed with cold water (2×100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=CC=2SC(=CC21)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.07 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |